molecular formula C13H25ClN2O2 B2673082 tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 2230798-18-0

tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Cat. No.: B2673082
CAS No.: 2230798-18-0
M. Wt: 276.81
InChI Key: VUYPEMFTAQNFJI-UHFFFAOYSA-N
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Description

tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a bicyclic amine derivative featuring a norbornane-like scaffold modified with a Boc (tert-butoxycarbonyl) protecting group and an aminomethyl substituent at the 8-position. The hydrochloride salt enhances its stability and solubility for synthetic applications.

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-9-5-4-6-11(15)10(9)7-14;/h9-11H,4-8,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYPEMFTAQNFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(aminomethyl)-6-azabicyclo[321]octane-6-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its bicyclo[3.2.1]octane core and substituent positioning. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound* Not specified C₁₄H₂₅ClN₂O₂ ~296.8† 6-azabicyclo[3.2.1]octane 8-(aminomethyl), Boc, HCl salt
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate 790667-49-1 C₁₁H₂₁FN₂O₂ 232.30 Piperidine 4-(aminomethyl), 4-fluoro, Boc
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1341038-78-5 C₁₄H₂₆N₂O₂ 254.37 3-azabicyclo[3.2.1]octane 8-(2-aminoethyl), Boc
tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate 2241130-94-7 C₁₃H₂₂BrNO₂ 304.23 6-azabicyclo[3.2.1]octane 8-(bromomethyl), Boc

*Note: Target compound’s molecular weight estimated based on structural similarity to analogs.

Key Comparative Insights

Core Structure Differences :

  • The target compound’s 6-azabicyclo[3.2.1]octane core distinguishes it from piperidine-based analogs (e.g., CAS 790667-49-1 ), which lack the bicyclic rigidity. This rigidity may enhance binding selectivity in receptor-targeted drug design.
  • Compared to the 3-azabicyclo[3.2.1]octane analog (CAS 1341038-78-5 ), the nitrogen position (6- vs. 3-) alters electronic and steric properties, impacting reactivity and solubility.

Substituent Effects: The aminomethyl group at the 8-position (target compound) contrasts with the bromomethyl substituent in CAS 2241130-94-7 . The 2-aminoethyl side chain in CAS 1341038-78-5 provides greater conformational flexibility but reduced steric hindrance compared to the aminomethyl group.

Protective Group and Salt Form :

  • All compounds feature a Boc group , ensuring stability during synthesis. However, the hydrochloride salt in the target compound improves crystallinity and handling compared to free-base analogs.

Biological Activity

tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Chemical Identity

  • IUPAC Name : tert-butyl (1S,5R)-8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 270.81 g/mol
  • CAS Number : 137965746

Structural Features
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which may influence its interaction with biological targets.

Research indicates that compounds similar to tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane derivatives often exhibit activity through inhibition of specific enzymes involved in inflammatory processes. For instance, studies on related azabicyclo compounds have shown that they can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial for managing inflammation and pain .

Therapeutic Potential

The therapeutic applications of this compound are primarily linked to its anti-inflammatory properties. By inhibiting NAAA, it may help preserve endogenous palmitoylethanolamide (PEA), enhancing its analgesic effects at sites of inflammation .

In Vitro Studies

  • NAAA Inhibition : A study evaluated the inhibitory potency of azabicyclo compounds on human NAAA, revealing low nanomolar IC50 values for certain derivatives, indicating strong inhibitory potential .
  • Selectivity Profile : The selectivity of these compounds toward other enzymes such as fatty acid amide hydrolase (FAAH) was also assessed, showing promising selectivity that could minimize side effects associated with non-selective inhibitors .

In Vivo Studies

Research involving animal models has demonstrated that compounds with similar structures can effectively reduce inflammation and pain, supporting their potential use in clinical settings for conditions like chronic pain and inflammatory diseases.

Data Tables

Compound NameIC50 (µM)SelectivityReference
ARN196890.042High
ARN161860.655Moderate
Tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylateTBDTBDTBD

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